![molecular formula C14H8F3NO4 B1295952 3-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde CAS No. 6961-57-5](/img/structure/B1295952.png)

3-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 3-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their synthesis which can be informative for understanding similar chemical entities. The papers focus on the nitration of benzaldehyde and the synthesis of nitro-substituted benzaldehydes, which are key intermediates in the production of various chemicals for the bulk and fine chemicals industry , as well as in the creation of compounds used in food, cosmetics, and medicines .

Synthesis Analysis

The synthesis of nitro-substituted benzaldehydes involves direct nitration of benzaldehyde in mixed acid, leading to the formation of isomers such as 2-nitrobenzaldehyde and 3-nitrobenzaldehyde . The meta-substituted isomer, which is similar to the compound of interest, is the main reaction product. The yields of the ortho and meta isomers are influenced by the composition of the mixed acid used in the nitration process. A mathematical model has been proposed to explain and predict the changes in reactivity and selectivity under varying conditions, suggesting that the formation of the ortho-oriented nitration product is mainly due to the rearrangement of the complex of benzaldehyde with the nitronium ion .

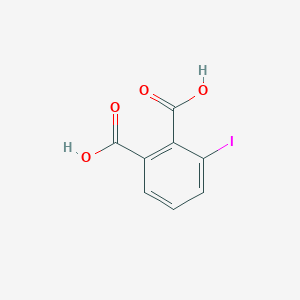

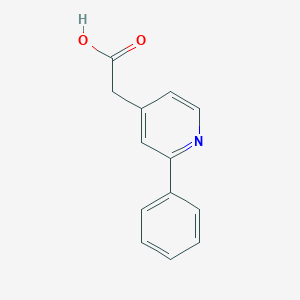

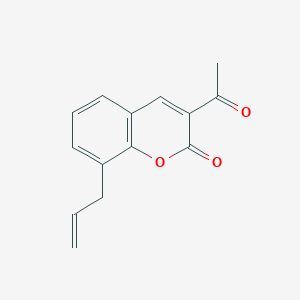

Molecular Structure Analysis

While the molecular structure of 3-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde is not explicitly analyzed in the provided papers, the structure of related compounds such as 3-nitrobenzaldehyde has been studied. The presence of the nitro group and its position on the benzaldehyde ring can significantly affect the chemical properties and reactivity of the molecule. The molecular structure of the compound of interest would likely exhibit similar reactivity patterns due to the presence of the nitro group and the trifluoromethyl group, which is known to be an electron-withdrawing group that can influence the electronic distribution within the molecule.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of 3-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde, but they do provide information on the reactions of similar nitro-substituted benzaldehydes. For instance, the synthesis of 3-nitrocinnamaldehyde from m-nitrobenzaldehyde involves an aldol condensation with acetaldehyde . This reaction is influenced by various factors such as the catalyst used, the molar ratios of reactants, and the reaction time. The optimum conditions for this reaction have been determined, leading to a yield of over 54.9% . These findings can be extrapolated to hypothesize potential reactions and conditions for the synthesis of related compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde are not described in the provided papers. However, the properties of nitro-substituted benzaldehydes in general can be inferred. These compounds are typically solid at room temperature and may have distinct melting points and solubilities depending on the substituents present on the aromatic ring. The presence of electron-withdrawing groups such as the nitro and trifluoromethyl groups would affect the acidity of the compound, its reactivity in nucleophilic addition reactions, and its overall stability. The papers suggest that the nitration process and subsequent reactions can lead to the formation of by-products such as benzoic and nitrobenzoic acids, indicating the potential for secondary oxidation pathways .

Safety and Hazards

Mécanisme D'action

Target of Action

This compound is used for proteomics research , which suggests it may interact with proteins or other biological molecules.

Mode of Action

It’s known that the compound is involved in nitration reactions , which could potentially alter the function of its target molecules.

Biochemical Pathways

Given its use in proteomics research , it’s likely that it may influence protein-related pathways.

Result of Action

As a biochemical used in proteomics research , it may have diverse effects depending on the specific experimental context.

Action Environment

It’s known that the compound is used in continuous flow aromatic nitration reactions , suggesting that reaction conditions such as temperature and the presence of other chemicals (e.g., acids) could potentially influence its action.

Propriétés

IUPAC Name |

3-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F3NO4/c15-14(16,17)10-4-5-13(12(7-10)18(20)21)22-11-3-1-2-9(6-11)8-19/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATRVIOQTDTZEET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F3NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30289740 |

Source

|

| Record name | 3-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30289740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde | |

CAS RN |

6961-57-5 |

Source

|

| Record name | 6961-57-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30289740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Nitrobenzo[d]thiazol-2-amine](/img/structure/B1295879.png)

![4,6-Difluoro-2H-benzo[d][1,2,3]triazole](/img/structure/B1295893.png)